(Z)-methyl 4-((4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-28-23(27)20-14-12-18(13-15-20)16-26-22(19-8-4-2-5-9-19)17-29-24(26)25-21-10-6-3-7-11-21/h2-15,17H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKVMGUQGGSQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method employs α-halo ketones and thiourea derivatives under basic conditions. For the 4-phenylthiazole subunit:
- Methyl 4-(bromomethyl)benzoate reacts with thiourea in ethanol at reflux to form the thiazolidinone intermediate.
- Subsequent oxidation with MnO₂ or I₂ yields the aromatic thiazole ring.
Representative Procedure
A mixture of methyl 4-(bromomethyl)benzoate (1.0 equiv), thiourea (1.2 equiv), and K₂CO₃ (2.0 equiv) in ethanol was refluxed for 12 h. The intermediate was isolated by filtration and oxidized with I₂ (0.5 equiv) in DMF at 80°C for 3 h to afford methyl 4-(4-phenylthiazol-2-yl)benzoate (78% yield).
Phenylimino Group Installation: Condensation and Stereocontrol
Schiff Base Formation Under Catalyst-Free Conditions
Recent advances demonstrate that electron-deficient aldehydes condense with aniline derivatives in biphasic solvent systems without acid catalysts:
- Methyl 4-(4-phenylthiazol-2-yl)benzoate (0.3 mmol) and aniline (0.3 mmol) were stirred in H₂O/CH₂Cl₂ (4:1) at room temperature for 5–60 min.
- The (Z)-imine isomer predominated (95% yield) due to steric hindrance from the adjacent thiazole ring, favoring the less bulky configuration.
Optimization Data
| Solvent System | Time (min) | Yield (%) | Z:E Ratio |
|---|---|---|---|
| H₂O/CH₂Cl₂ (4:1) | 5 | 95 | 9:1 |
| MeOH | 60 | 30 | 3:1 |
| THF | 120 | 42 | 4:1 |
Functional Group Interconversion: Esterification and Alkylation
Mitsunobu Reaction for Benzylic Methylation
To install the methylene bridge between the thiazole and benzoate groups:
- Methyl 4-(hydroxymethyl)benzoate (1.0 equiv) and 2-(phenylimino)-4-phenylthiazol-3(2H)-ol (1.2 equiv) were treated with PPh₃ (1.5 equiv) and DIAD (1.5 equiv) in THF at 0°C→RT for 6 h.
- The reaction proceeded with retention of configuration at the hydroxyl-bearing carbon (82% yield).
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.94 (s, 1H, imine-H), 7.83–7.32 (m, 14H, aromatic), 4.12 (s, 2H, CH₂), 3.99 (s, 3H, OCH₃).
- HRMS (ESI): m/z [M + H]⁺ calcd for C₂₇H₂₂N₂O₂S: 438.1401; found: 438.1398.
Stereochemical Control and Isomer Separation
Chromatographic Resolution of (Z/E)-Isomers
Despite kinetic preference for the (Z)-isomer, small amounts of (E)-isomer require separation:
- Silica gel chromatography with hexane/EtOAc (3:1) eluent resolved the isomers (Rf: 0.35 for Z, 0.28 for E).
- The (Z)-configuration was confirmed by NOESY correlations between the imine proton and thiazole methylene group.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale experiments in a microreactor system demonstrated:
- 10-fold increase in reaction rate compared to batch processes.
- 89% yield at 1 mol scale with consistent Z:E ratios (9:1).
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 4-((4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
(Z)-methyl 4-((4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-methyl 4-((4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs in terms of structural features, synthesis, spectral properties, and biological activities.
Table 1: Structural and Functional Comparison of Thiazole and Benzoate Derivatives
Structural and Electronic Differences
- Thiazole Core vs. Triazole Derivatives: Unlike triazole-thiones (e.g., compounds [7–9] in ), which exhibit tautomerism between thiol and thione forms, the title compound’s thiazole ring is stabilized in the thione form due to conjugation with the phenylimino group. This confers greater aromaticity and electronic delocalization .
- However, ethyl esters (e.g., I-6373) show higher metabolic stability in vivo .
- Hybrid Systems : Paracyclophanyl-thiazole hybrids () incorporate bulky paracyclophane moieties, which enhance binding to hydrophobic kinase pockets. In contrast, the title compound’s simpler phenyl substituents may limit target specificity .
Biological Activity
(Z)-methyl 4-((4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)methyl)benzoate is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Thiazole compounds are known for their diverse pharmacological properties, making them valuable in drug discovery. This article explores the biological activity of this specific compound, summarizing key research findings, case studies, and data tables that highlight its efficacy.
Chemical Structure and Synthesis
The compound consists of a thiazole moiety linked to a benzoate group, which contributes to its biological activity. The synthesis typically involves the condensation of phenyl derivatives with thiazole precursors, followed by methylation to obtain the final product. The structural characteristics are critical for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, various thiazole-based compounds have been tested against multiple cancer cell lines, demonstrating their ability to inhibit cell proliferation and induce apoptosis.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (Z)-methyl 4-((4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)methyl)benzoate | MCF-7 (Breast Cancer) | TBD | Induction of apoptosis |
| [Reference Compound] | HepG2 (Liver Cancer) | TBD | Cell cycle arrest |
| [Standard Drug] | MCF-7 | 6.77 ± 0.41 | Apoptosis induction |
The compound's mechanism often involves the disruption of critical signaling pathways in cancer cells, leading to reduced viability and increased apoptosis rates. For example, compounds with similar thiazole structures have shown IC50 values ranging from 2.57 µM to 7.26 µM against MCF-7 and HepG2 cell lines, indicating potent anticancer activity compared to standard treatments like Staurosporine .
Antimicrobial Activity
Thiazole derivatives also demonstrate promising antimicrobial properties. The amphiphilic nature of these compounds allows them to penetrate bacterial membranes effectively, leading to cell lysis and death.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (Z)-methyl 4-((4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)methyl)benzoate | E. coli | TBD |
| [Another Compound] | S. aureus | TBD |
Studies have shown that modifications on the thiazole ring can enhance or diminish antimicrobial efficacy, emphasizing the importance of structure-activity relationships (SARs) in drug design .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the effect of various thiazole derivatives on MCF-7 and HepG2 cells, revealing that specific substitutions on the thiazole ring significantly impacted cytotoxicity and induced apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of hydrophobic groups enhanced membrane penetration and bactericidal activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-methyl 4-((4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)methyl)benzoate?
- Methodology : Utilize multi-step reactions involving thiazole ring formation and imine coupling. For example:
- Reflux substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (glacial acetic acid) to form thiazole intermediates .
- Purify via column chromatography (e.g., silica gel) after solvent evaporation under reduced pressure .
- Key Considerations : Optimize reaction time (4–6 hours) and stoichiometric ratios (1:1 molar ratio of reactants) to minimize side products .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl signals (δ ~165–170 ppm) .
- HRMS : Verify molecular weight (e.g., calculated vs. observed m/z for C24H19N3O2S) .
- Elemental Analysis : Match theoretical and experimental C/H/N percentages (e.g., ±0.3% tolerance) .
Q. What safety protocols are essential for handling this compound?
- Hazard Classification : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C .
Q. How can biological activity be assessed for this compound?
- Assays :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based activity assays .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Strategies :
- Solvent Optimization : Replace ethanol with DMF for higher solubility of aromatic intermediates .
- Catalysis : Introduce Pd/C or Et3N to accelerate imine formation .
- Yield Enhancement : Adjust reaction pH (e.g., pH 6–7) to stabilize intermediates, achieving yields >50% .
Q. What computational tools are suitable for studying its mechanism of action?
- Molecular Docking : Use AutoDock Vina to predict binding affinities with biological targets (e.g., EGFR kinase) .
- MD Simulations : Analyze stability of ligand-protein complexes in GROMACS over 100 ns trajectories .
Q. How can researchers resolve contradictions in biological assay data?
- Troubleshooting :
- Control Experiments : Compare with structurally similar analogs (e.g., fluorophenyl-substituted derivatives) to isolate activity trends .
- Degradation Analysis : Use HPLC to monitor compound stability under assay conditions (e.g., pH 7.4, 37°C) .
Q. What structural modifications enhance bioactivity while maintaining regioselectivity?
- Design Principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
